N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
“N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
Triazole compounds, including triazolopyrimidines, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrimidines include condensation reactions and cycloaddition with dipolarophiles . Hydrazonoyl halides have been widely used as reagents for these reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Synthesis for Biological Activity : This compound is part of a broader group of triazolopyrimidines and related heterocycles, which have been synthesized for potential antimicrobial and antitumor applications. No substantial antitumor activity was observed in some studies (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004)(source).
Insecticidal Properties : Derivatives of this compound have been assessed for their insecticidal efficacy, particularly against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017)(source).
Amplification of Phleomycin Activity : Some derivatives of triazolopyrimidine, including compounds similar to the one , have been shown to amplify the activity of phleomycin against E. coli (Brown, Dunlap, Grigg, Danckwerts, & Nagamatsu, 1978)(source).
Chemical Synthesis and Modification
Chemical Synthesis for Diverse Applications : The chemical structure of these types of compounds allows for various modifications, leading to diverse potential applications in fields like material science or organic chemistry (Brown & Iwai, 1979)(source).
Utility in Complex Heterocyclic Synthesis : This compound can be utilized as a building block for synthesizing complex heterocyclic systems, which could have various applications, including in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999)(source).
properties
IUPAC Name |
N-benzyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-20-13-12(18-19-20)14(17-9-16-13)22-8-11(21)15-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOZJYRWFIHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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